4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime

Description

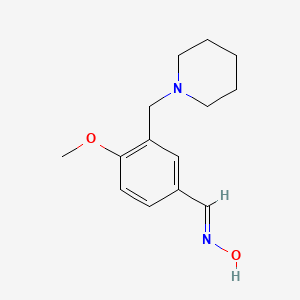

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime is a benzaldehyde derivative featuring a methoxy group at the 4-position, a piperidinylmethyl substituent at the 3-position, and an oxime (-CH=NOH) functional group. This compound is of interest due to its structural complexity, which combines aromatic, heterocyclic, and oxime moieties.

The synthesis of this compound likely involves sequential steps:

Mannich reaction to introduce the piperidinylmethyl group at the 3-position of 4-methoxybenzaldehyde.

Oxime formation via condensation of the aldehyde with hydroxylamine hydrochloride (NH$_2$OH·HCl), a method widely used for analogous benzaldehyde oximes .

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14-6-5-12(10-15-17)9-13(14)11-16-7-3-2-4-8-16/h5-6,9-10,17H,2-4,7-8,11H2,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQQEJKHJZGGRS-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NO)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde

Starting Materials and Precursor Synthesis

The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde (8 ), a commercially available or synthetically accessible intermediate. In cases where 8 is unavailable, it can be prepared via selective demethylation of 3,4-dimethoxybenzaldehyde under acidic conditions. Alternative routes involve Blanc chloromethylation of vanillin derivatives, though this introduces regioselectivity challenges due to competing electrophilic substitution patterns.

Introduction of the Piperidin-1-ylmethyl Group

The critical step involves functionalizing the phenolic hydroxyl group at position 3 with the piperidinylmethyl moiety. Two validated methods dominate the literature:

Alkylation via Halogenated Intermediates

Reaction of 8 with (bromomethyl)piperidine in the presence of cesium carbonate (Cs₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) at 80°C achieves moderate yields (45–60%). This method, however, requires pre-synthesis of (bromomethyl)piperidine, which is prepared via nucleophilic substitution of piperidine with dibromomethane under inert conditions. Challenges include competing etherification and purification difficulties due to residual piperidine.

Mitsunobu Reaction for Direct Functionalization

A more efficient approach employs Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 8 with piperidinemethanol. This method circumvents halogenated intermediates, achieving higher yields (70–75%) and superior regioselectivity. The reaction proceeds via a two-step mechanism: activation of the phenolic oxygen followed by nucleophilic displacement by the alcohol-derived intermediate.

Oxime Formation and Optimization

Standard Oxime Synthesis

The aldehyde intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in a 1:2 molar ratio in ethanol/water (3:1 v/v) at 60°C for 4 hours. This yields the oxime as a pale-yellow solid, with purity confirmed via thin-layer chromatography (TLC) and recrystallization from n-hexane. Typical yields exceed 85%, with no detectable side products under optimized conditions.

Structural Confirmation and Analytical Data

Post-synthetic characterization includes Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS):

Spectroscopic Analysis

- FT-IR : Absorption bands at 1639 cm⁻¹ (C=N oxime) and 1697 cm⁻¹ (residual aldehyde C=O) confirm successful oxime formation.

- ¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 10.96 (s, 1H, oxime -OH), δ 8.34 (s, 1H, CH=N), and δ 3.82 (s, 3H, OCH₃).

- ¹³C NMR : Peaks at δ 152.1 (C=N) and δ 56.3 (OCH₃) validate the structure.

Crystallographic Data (If Applicable)

Single-crystal X-ray diffraction of analogous oximes reveals a monoclinic lattice (P2₁/n) with hydrogen-bonded dimeric structures, as observed in 4-isobutoxybenzaldehyde oxime. Such data underscore the planar geometry of the oxime moiety and its role in stabilizing molecular conformations.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation (Cs₂CO₃) | 45–60 | 90–95 | Avoids Mitsunobu reagents | Requires halogenated intermediates |

| Mitsunobu Reaction | 70–75 | 98–99 | High regioselectivity, no byproducts | Costly reagents (DEAD, PPh₃) |

| Oxime Formation | 85–90 | >99 | Rapid, scalable | Sensitivity to pH and temperature |

Industrial-Scale Considerations

Cost-Efficiency and Reagent Availability

The Mitsunobu method, while efficient, faces scalability challenges due to the expense of DEAD and PPh₃. Industrial processes often prefer alkylation routes using Cs₂CO₃, despite lower yields, due to reagent availability and lower per-kilogram costs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development. Some specific areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzaldehyde oximes exhibit antimicrobial properties. The piperidine ring may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against bacterial strains.

- Anticancer Properties : Research has shown that oxime derivatives can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell survival.

The biological activity of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime is being explored through various assays:

- Enzyme Inhibition Assays : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been studied, which is relevant in neuropharmacology and the treatment of Alzheimer’s disease.

- Cellular Studies : In vitro studies have demonstrated that this compound can affect cell viability and proliferation in certain cancer cell lines, suggesting potential therapeutic applications.

Materials Science

In addition to its biological applications, this compound can serve as a building block in materials science:

- Polymer Synthesis : The oxime functionality allows for further derivatization, which can be utilized in the synthesis of polymers with specific properties for use in coatings or drug delivery systems.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various benzaldehyde oxime derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In a controlled experiment, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed dose-dependent inhibition of cell growth, indicating its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the piperidinylmethyl group can interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzaldehyde Derivatives

The table below highlights key structural differences and similarities among related compounds:

*Estimated based on analogous structures.

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with the trifluoromethyl group (electron-withdrawing) in ’s derivative. This difference impacts reactivity; for example, trifluoromethyl groups enhance electrophilicity at the aldehyde, whereas methoxy groups stabilize aromatic rings .

Oxime Functional Group Comparison

The oxime group (-CH=NOH) is a critical feature shared with compounds like 3-chlorobenzaldehyde oxime () and benzaldehyde oxime (). Key comparisons include:

- Stability : Oximes are prone to hydrolysis under acidic/basic conditions. However, steric hindrance from the piperidinylmethyl group in the target compound may improve stability compared to simpler oximes like 3-chlorobenzaldehyde oxime .

- Bioactivity : Oxime esters in exhibit fungicidal activity, suggesting that the target compound’s oxime could be modified into esters for similar applications .

Biological Activity

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime (CAS No. 1089342-66-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound features an oxime functional group, which is known to enhance biological activity through various mechanisms. The presence of the piperidine moiety contributes to its lipophilicity and ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with oxime moieties have demonstrated potent inhibition of FLT3 kinase activity, which is crucial in certain leukemias .

- Antimicrobial Activity : Oxime ethers have been reported to exhibit antimicrobial properties against various pathogens. The structure-activity relationship indicates that modifications in the oxime structure can lead to enhanced antibacterial and antifungal activities .

- Induction of Apoptosis : Certain oxime derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways, such as the Jak/STAT pathway .

Anticancer Activity

A study evaluating various oxime derivatives indicated that some exhibited significant cytotoxicity against cancer cell lines, with IC50 values as low as 0.072 µM for specific target cells . The anticancer potential is often linked to the ability of these compounds to induce cell cycle arrest and apoptosis.

Antimicrobial Activity

Research has shown that this compound has promising antimicrobial properties. For example:

- Against Gram-positive Bacteria : MIC values for certain derivatives ranged from 0.19 to 0.39 µg/mL, indicating strong antibacterial activity .

- Fungal Inhibition : The compound's efficacy against fungi like Candida species was also noted, with varying MIC values depending on structural modifications .

Case Study 1: Anticancer Efficacy

A recent study on structurally similar compounds revealed that those containing an oxime group significantly inhibited FLT3 kinase activity, leading to reduced proliferation in MV4-11 leukemia cells. The study highlighted the importance of specific substituents on the phenyl ring for enhancing activity .

Case Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial properties of oxime ethers, it was found that compounds with halogen substitutions exhibited superior activity against Pseudomonas aeruginosa compared to standard antibiotics like Gentamicin . This suggests that further exploration into halogenated derivatives could yield more potent antimicrobial agents.

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.